N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide is an organic compound with the molecular formula C10H12ClNO3S and a molecular weight of 261.728 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C10H12ClNO3S |
|---|---|
Molecular Weight |
261.73 g/mol |
IUPAC Name |
N-(2-chloro-4-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClNO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI Key |
RYXCXCGODCDVAS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide typically involves a series of organic synthesis steps. One common method includes the diazotization reaction followed by sulfonylation . The process involves the use of cupric chloride as a catalyst and sodium hypochlorite as a chlorine oxidant to promote the formation of sulfonyl chloride, which is then converted into the desired sulfonamide.
Industrial Production Methods
For industrial production, the method described above can be scaled up with appropriate adjustments to reaction conditions to ensure high yield and purity. The use of efficient catalysts and oxidants helps in achieving a high reaction yield and purity, making the process suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-4-methylphenyl)methanesulfonamide: Similar structure but with a methyl group instead of a cyclopropoxy group.
N-(2-Chloro-4-ethoxyphenyl)methanesulfonamide: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
N-(2-Chloro-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
